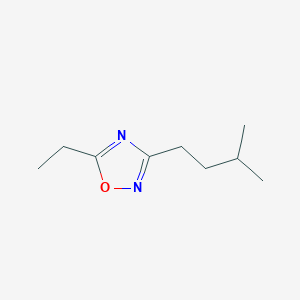

5-Ethyl-3-isopentyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-Éthyl-3-isopentyl-1,2,4-oxadiazole est un composé hétérocyclique appartenant à la famille des oxadiazoles. Les oxadiazoles sont des cycles à cinq membres contenant un atome d'oxygène et deux atomes d'azote.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La méthode la plus courante pour synthétiser les 1,2,4-oxadiazoles implique la cyclisation des O-acylamidoximes. Ce processus commence généralement par l'acylation des amidoximes en utilisant des acides carboxyliques ou leurs dérivés, tels que les esters, les anhydrides ou les halogénures d'acide. La cyclisation est ensuite réalisée en présence de réactifs tels que la N,N'-dicyclohexylcarbodiimide (DCC), la 1-éthyl-3-(3-diméthylaminopropyl) carbodiimide (EDC), ou la N,N'-carbonyldiimidazole (CDI) .

Méthodes de Production Industrielle : La production industrielle des 1,2,4-oxadiazoles utilise souvent des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de synthèse .

Analyse Des Réactions Chimiques

Types de Réactions : Le 5-Éthyl-3-isopentyl-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment :

Oxydation : Les réactions d'oxydation peuvent modifier les groupes fonctionnels liés au cycle oxadiazole.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés différents en modifiant l'état d'oxydation du composé.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire de nouveaux groupes fonctionnels sur le cycle oxadiazole.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes d'oxadiazole, tandis que la réduction peut produire divers dérivés réduits .

4. Applications de la Recherche Scientifique

Le 5-Éthyl-3-isopentyl-1,2,4-oxadiazole a un large éventail d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'Action

Le mécanisme d'action du 5-Éthyl-3-isopentyl-1,2,4-oxadiazole implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un inhibiteur enzymatique, un modulateur de récepteur ou un bloqueur de canal ionique, selon sa structure spécifique et ses groupes fonctionnels. Ces interactions peuvent entraîner des modifications des processus cellulaires, tels que la transduction du signal, l'expression des gènes et les voies métaboliques .

Composés Similaires :

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

- 1,3,4-Oxadiazole

Comparaison : Bien que tous ces composés partagent la structure de base de l'oxadiazole, leurs propriétés et leurs applications peuvent varier considérablement. Par exemple, le 1,3,4-oxadiazole est connu pour ses activités anticancéreuses et antivirales, tandis que le 1,2,5-oxadiazole est moins étudié . Le motif de substitution unique du 5-Éthyl-3-isopentyl-1,2,4-oxadiazole contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Applications De Recherche Scientifique

5-Ethyl-3-isopentyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 5-Ethyl-3-isopentyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor modulator, or ion channel blocker, depending on its specific structure and functional groups. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

- 1,3,4-Oxadiazole

Comparison: While all these compounds share the oxadiazole core structure, their properties and applications can vary significantly. For example, 1,3,4-oxadiazole is known for its anticancer and antiviral activities, whereas 1,2,5-oxadiazole is less commonly studied . The unique substitution pattern of 5-Ethyl-3-isopentyl-1,2,4-oxadiazole contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

5-Ethyl-3-isopentyl-1,2,4-oxadiazole is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and structure-activity relationship.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring, which is known for conferring diverse biological activities. The molecular formula is C9H14N2O with a molecular weight of approximately 166.22 g/mol. The presence of the ethyl and isopentyl groups contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of 1,2,4-oxadiazoles show broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found in the low micromolar range, indicating potent activity (Dhumal et al., 2021) .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 8 | S. aureus |

| Compound B | 16 | E. coli |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Mechanism of Action : It has been suggested that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins. In vitro studies have shown that it can significantly reduce cell viability in prostate cancer cell lines (LNCaP) .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory effects:

- Inhibition of Eicosanoid Biosynthesis : Research has identified it as a multi-target inhibitor of enzymes involved in the arachidonic acid cascade, including cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-1β and TNF-α .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituent Effects : Variations in the alkyl groups attached to the oxadiazole ring have been shown to alter potency and selectivity against specific biological targets. For example, increasing the length or branching of the alkyl chain can enhance lipophilicity and cellular uptake .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Antimicrobial Study : In a comparative study with standard antibiotics, compounds derived from 1,2,4-oxadiazoles showed superior activity against resistant strains of bacteria.

- Cancer Cell Line Study : In vitro tests on various cancer cell lines demonstrated that this compound reduced cell proliferation significantly compared to controls.

Propriétés

Formule moléculaire |

C9H16N2O |

|---|---|

Poids moléculaire |

168.24 g/mol |

Nom IUPAC |

5-ethyl-3-(3-methylbutyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H16N2O/c1-4-9-10-8(11-12-9)6-5-7(2)3/h7H,4-6H2,1-3H3 |

Clé InChI |

FUICNUGXNNZKLZ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NC(=NO1)CCC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.